molecular formula C13H16N4O4S B14008314 Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate CAS No. 91141-73-0

Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate

Cat. No.: B14008314
CAS No.: 91141-73-0
M. Wt: 324.36 g/mol
InChI Key: RPDXWFKAPCHMHX-UHFFFAOYSA-N
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Description

Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system attached to a butanedioate moiety through a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate typically involves the reaction of a purine derivative with a butanedioate ester. One common method involves the nucleophilic substitution reaction where the purine derivative is reacted with diethyl butanedioate in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted purine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biological effects. The sulfanyl linkage and ester groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(5H-purin-6-ylsulfanyl)butanedioate
  • 2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride
  • 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines

Uniqueness

Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate is unique due to its specific structural features, such as the sulfanyl linkage and the butanedioate moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

91141-73-0

Molecular Formula

C13H16N4O4S

Molecular Weight

324.36 g/mol

IUPAC Name

diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate

InChI

InChI=1S/C13H16N4O4S/c1-3-20-9(18)5-8(13(19)21-4-2)22-12-10-11(15-6-14-10)16-7-17-12/h6-8H,3-5H2,1-2H3,(H,14,15,16,17)

InChI Key

RPDXWFKAPCHMHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SC1=NC=NC2=C1NC=N2

Origin of Product

United States

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